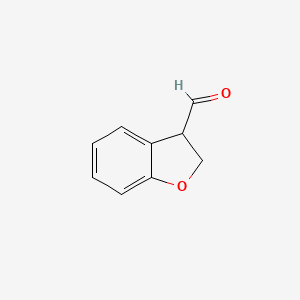

2,3-Dihydrobenzofuran-3-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8O2 |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

2,3-dihydro-1-benzofuran-3-carbaldehyde |

InChI |

InChI=1S/C9H8O2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-5,7H,6H2 |

InChI Key |

UYKRFVFZLRLLKA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydrobenzofuran-3-carbaldehyde typically involves the cyclization of o-hydroxyacetophenones under basic conditions. This method is efficient and widely used in laboratory settings . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods: Industrial production of this compound often employs transition-metal catalysis to facilitate the cyclization process. This method ensures high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrobenzofuran-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Acidic or basic conditions depending on the substituent being introduced

Major Products:

Oxidation: 2,3-Dihydrobenzofuran-3-carboxylic acid.

Reduction: 2,3-Dihydrobenzofuran-3-methanol.

Substitution: Various substituted dihydrobenzofuran derivatives

Scientific Research Applications

Biological Activities

2,3-Dihydrobenzofuran-3-carbaldehyde and its derivatives exhibit significant biological activities, making them valuable in pharmacological research:

- Cannabinoid Receptor Agonists : A series of derivatives have been identified as potent agonists for cannabinoid receptor 2 (CB2), suggesting their potential in treating neuropathic pain . The design of these compounds involved a multidisciplinary medicinal chemistry approach, focusing on improving drug-like properties.

- Antimicrobial Properties : Molecular docking studies have indicated that certain derivatives possess antifungal and antibacterial activities against various strains, highlighting their potential in antimicrobial therapies .

- Antioxidant Activity : Benzofuran derivatives are recognized for their antioxidant properties, contributing to their relevance in medicinal chemistry .

Applications in Drug Development

The unique structure of this compound facilitates its use as a scaffold in drug discovery. Notably:

- Neuropathic Pain Treatment : Compounds derived from this scaffold have shown promise as selective CB2 agonists, which could lead to new treatments for conditions like neuropathic pain .

- Anticancer Agents : Research has indicated that derivatives based on this compound may exhibit anticancer properties due to their ability to interact with biological targets effectively .

Case Study 1: Cannabinoid Receptor Agonists

In a study aimed at improving drug-like properties for neuropathic pain treatment, researchers synthesized a series of 2,3-dihydro-1-benzofuran derivatives. The active enantiomer was identified through rigorous testing involving animal models, demonstrating significant analgesic effects .

Case Study 2: Antimicrobial Activity

A recent investigation evaluated the antibacterial efficacy of various 2,3-dihydrobenzofuran derivatives against clinical pathogens. The results showed notable activity against fungal strains like Candida albicans, indicating the potential for developing new antifungal therapies .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 2,3-dihydrobenzofuran-3-carbaldehyde exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls. In cancer research, it has been shown to inhibit specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

2,3-Benzofuran (Fully Unsaturated Core)

Halogenated Dibenzofurans (Environmental Contaminants)

- Example : 2,3,7,8-Tetrachlorodibenzofuran (CAS 51207-31-9).

- Key Difference: Chlorination enhances persistence and toxicity, making these compounds environmental hazards.

Functional Group Analogs: Caffeic Acid

- Structure: Features hydroxyl and propenoic acid groups instead of a fused furan and aldehyde.

- Applications : Used in antioxidant research and as a dietary supplement. The aldehyde group in this compound offers distinct reactivity for Schiff base formation, unlike caffeic acid’s carboxylic acid functionality .

Biological Activity

2,3-Dihydrobenzofuran-3-carbaldehyde is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a benzofuran ring with a carbonyl group at the 3-position, contributes to its diverse applications and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C9H8O2, with a molecular weight of approximately 148.16 g/mol. The compound can be represented by the following structural formula:

- SMILES Notation : O=CC1=CC=C2OCCC2=C1

- InChI Key : WEBVDBDZSOJGPB-UHFFFAOYSA-N

Synthesis Methods

Various synthetic approaches have been developed for this compound, including:

- Thermal Rearrangement : Involves rearranging chromanones under heat.

- Photochemical Reactions : Light-driven protocols that generate the compound from phenolic precursors.

- Metal-Catalyzed Reactions : Employing transition metals for C–H functionalization.

These methods allow for the production of this compound under varying conditions, enhancing its accessibility for research and application.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, including this compound. Molecular docking studies indicate that this compound exhibits significant binding affinity to various microbial targets. Notably, derivatives have shown effectiveness against:

- Fungal Strains : Demonstrating antifungal properties.

- Bacterial Species : Exhibiting antibacterial activity.

These findings suggest potential applications in developing new antimicrobial therapies .

Antioxidant Activity

Benzofuran derivatives are recognized for their antioxidant properties. The ability to scavenge free radicals makes this compound a candidate for therapeutic applications aimed at reducing oxidative stress-related diseases .

Anticancer Activity

Research indicates that compounds related to this compound possess anticancer properties. For instance:

- Benzofuran–Oxadiazole Derivatives : These hybrids have shown promising cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). One notable derivative exhibited an IC50 value of , indicating significant potency compared to standard chemotherapeutics like cisplatin .

| Compound | Cell Line | IC50 (μM) | Cell Viability (%) |

|---|---|---|---|

| Benzofuran–Oxadiazole | A549 | 506.3 ± 0.7 | 27.49 ± 1.90 |

| Crizotinib | A549 | 28.22 ± 3.88 | - |

| Cisplatin | A549 | 15.34 ± 2.98 | - |

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Enzyme Inhibition : Compounds may inhibit enzymes linked to cell growth and proliferation.

- Receptor Interaction : Some derivatives act as selective agonists for cannabinoid receptors (CB2), which play roles in pain modulation and inflammation .

Case Studies and Research Findings

- Anticancer Activity Study : A study evaluated various benzofuran derivatives against cancer cell lines and found that modifications on the benzofuran core significantly influenced biological activity and selectivity toward specific targets .

- Antimicrobial Study : Molecular docking studies revealed that certain derivatives showed high binding affinity to bacterial enzymes, suggesting their potential as lead compounds in drug development .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,3-dihydrobenzofuran-3-carbaldehyde derivatives for improved yields?

- Methodological Answer : Utilize regioselective alkylation or cyclization strategies under controlled temperature (e.g., 0–5°C for intermediates prone to degradation). Monitor reaction progress via TLC or HPLC with UV detection (λ = 254 nm) to identify intermediates. For chiral derivatives, asymmetric catalysis using palladium or organocatalysts can enhance enantiomeric excess .

Q. What analytical techniques are critical for characterizing this compound and its analogs?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and dihydrobenzofuran backbone. 2D NMR (e.g., COSY, HSQC) resolves stereochemistry in substituted derivatives .

- Mass Spectrometry : High-resolution ESI-MS detects molecular ions (e.g., [M+H] at m/z 162.21 for the parent compound) and fragmentation patterns to verify purity .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Conduct reactions in a fume hood with PPE (gloves, goggles, lab coat). Avoid skin contact due to potential aldehyde reactivity. For waste disposal, segregate halogenated byproducts (e.g., chloro derivatives) and use certified hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?

- Methodological Answer : Perform meta-analyses of bioactivity datasets, focusing on assay conditions (e.g., cell lines, IC variability). Validate discrepancies using orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity). Cross-reference with structural analogs (e.g., fluorinated or trifluoromethoxy variants) to isolate substituent effects .

Q. What strategies enable the design of this compound-based probes for enzyme inhibition studies?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to predict binding poses with target enzymes (e.g., cytochrome P450). Prioritize aldehyde groups for covalent interactions with catalytic cysteine residues.

- SAR Studies : Modify the dihydrofuran ring with electron-withdrawing groups (e.g., -Cl, -CF) to enhance electrophilicity and inhibitor potency .

Q. How can researchers address reproducibility challenges in synthesizing enantiopure this compound derivatives?

- Methodological Answer : Optimize chiral resolution via HPLC with polysaccharide-based columns (e.g., Chiralpak IA) or enzymatic kinetic resolution. Validate enantiomeric excess using polarimetry or chiral shift reagents in F NMR for fluorinated analogs .

Q. What computational methods are effective for predicting the environmental fate of this compound metabolites?

- Methodological Answer : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and toxicity. Validate predictions with in vitro microcosm studies (soil/water systems) and LC-MS/MS quantification of degradation products .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting cytotoxicity data for this compound in different cancer models?

- Methodological Answer : Normalize data against positive controls (e.g., doxorubicin) and account for cell-specific factors (e.g., metabolic enzyme expression). Use ANOVA with post-hoc Tukey tests to identify statistically significant outliers. Replicate experiments under standardized hypoxia/normoxia conditions .

Q. What frameworks support ethical data sharing while protecting proprietary structural modifications of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.